

Technical Guide: Characterization and Control of Itraconazole N-Formyl Impurity[1]

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Compound of Interest

Compound Name:	<i>Itraconazole N-Formyl-Ethylene Impurity</i>
CAS No.:	1199350-00-9
Cat. No.:	B601386

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Executive Summary

In the high-stakes environment of antifungal drug development, impurity profiling is not merely a compliance exercise but a critical determinant of drug safety and stability.[1] This guide provides an in-depth technical analysis of the Itraconazole N-Formyl Impurity (specifically identified as the desethylene-seco-piperazine derivative).[1]

This impurity, often designated as Impurity 15 or N-Formyl-Ethylene Impurity in various pharmacopoeial contexts, presents a unique analytical challenge due to its molecular weight being only +2 Da higher than the parent API (Active Pharmaceutical Ingredient), causing potential co-elution and mass spectral interference.[1]

Chemical Characterization

Accurate identification of the N-Formyl impurity requires precise molecular data to distinguish it from other oxidative degradants.[1]

Molecular Identity

The impurity arises from the oxidative degradation of the piperazine ring within the Itraconazole structure.[1] Unlike simple N-formylation of a precursor, this molecule involves a ring-opening event (seco-piperazine) followed by formylation.[1]

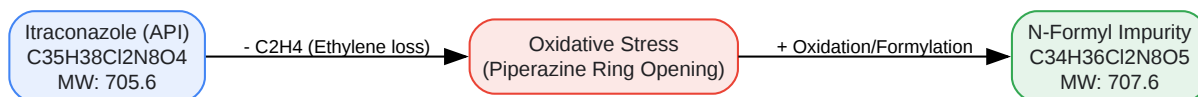
Parameter	Specification
Common Name	Itraconazole N-Formyl Impurity (Impurity 15)
Systematic Name	Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity
CAS Registry Number	1199350-00-9
Molecular Formula	
Molecular Weight	707.61 g/mol
Parent API MW	705.64 g/mol
Mass Shift ()	+2 Da (approx) relative to Itraconazole

Structural Logic

The transformation from Itraconazole to this impurity involves the loss of an ethylene bridge (

) from the piperazine moiety and the subsequent oxidation/formylation of the remaining amine chain. This results in a net formula change of

relative to the parent, manifesting as a mass increase of ~2 Da.



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Figure 1: Structural evolution from Itraconazole to the N-Formyl Impurity involving piperazine ring degradation.[1]

Mechanism of Formation

Understanding the causality of impurity formation is essential for developing control strategies. [1] The N-Formyl impurity is primarily a degradation product rather than a process impurity derived from starting materials.[1]

Oxidative Pathway

The piperazine ring is the most labile portion of the Itraconazole molecule.[1] Under stress conditions (heat, light, or presence of peroxides in excipients), the piperazine ring undergoes oxidative cleavage.

- Initiation: Radical attack on the [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">](#)-carbon of the piperazine ring.
- Ring Opening: Cleavage of the C-N bond leads to a linear ethylenediamine derivative (secopiperazine).[1]
- Formylation: Reaction with trace formic acid (from solvent degradation) or radical oxidation creates the N-formyl group.[1]

Critical Process Parameters (CPPs)

- Solvent Quality: Presence of trace aldehydes or peroxides in solvents like THF or Methanol during the final crystallization steps.[1]
- Excipient Compatibility: Interaction with PEG or other excipients that may contain peroxide impurities.[1]

Analytical Strategy: Detection and Quantification

Due to the +2 Da mass difference, low-resolution MS can mistake the impurity for the [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

isotope peak of the parent drug. High-Resolution Mass Spectrometry (HRMS) or validated HPLC methods are required.

HPLC Method (EP/USP Aligned)

Standard pharmacopoeial methods often use tetrabutylammonium hydrogen sulfate (TBAHS) to improve peak shape, but this is incompatible with LC-MS. For impurity profiling, a volatile buffer system is recommended.^[1]

Recommended Protocol:

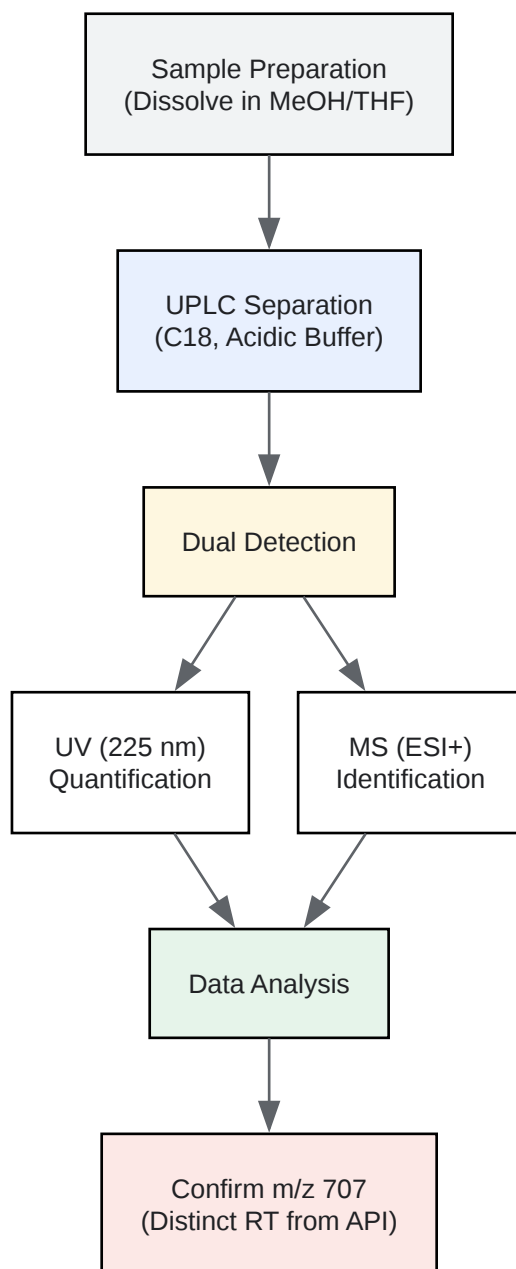
- Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">](#) particle size for UPLC.^[2]
- Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 20% B to 80% B over 15 minutes.
- Detection: UV at 225 nm (primary) and MS (ESI+).

LC-MS Identification Logic

When analyzing the mass spectrum:

- Itraconazole:[ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">](#)
- N-Formyl Impurity:[ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">](#)
- Differentiation: The impurity will elute at a distinct retention time (usually RRT ~0.8-0.9 or >1.1 depending on the specific column chemistry and pH) compared to the parent.^[1] The

isotope pattern of Itraconazole (due to two Cl atoms) will show a peak at 707, but the intensity ratio will differ if the impurity is co-eluting.[1]



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Figure 2: Analytical workflow for distinguishing N-Formyl impurity from parent isotopes.

Control and Mitigation

To maintain the N-Formyl impurity below the ICH Q3B qualification threshold (typically <0.2% or <0.15% depending on dose):

- Raw Material Control: Ensure solvents (DMF, Methanol) are free of formic acid and aldehydes.[1]
- Process Optimization: Avoid high temperatures (>60°C) during the final dissolution/crystallization steps in oxygen-rich environments.
- Storage: Store API and formulation in light-resistant containers with low oxygen permeability.

References

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